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Compound of Interest

Compound Name:
6-Bromo-2-cyclopropylquinoline-4-

carboxylic acid

Cat. No.: B1267072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological activities of 6-Bromo-2-cyclopropylquinoline-4-carboxylic
acid. The information is intended to support research and development efforts in medicinal

chemistry and related fields.

Chemical Structure and Properties
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a synthetic organic compound

belonging to the quinoline class of heterocyclic compounds. The structure is characterized by a

quinoline core substituted with a bromine atom at the 6-position, a cyclopropyl group at the 2-

position, and a carboxylic acid group at the 4-position.

Chemical Structure:

Molecular Formula: C₁₃H₁₀BrNO₂

Molecular Weight: 292.13 g/mol

CAS Number: 313241-16-6[1]

Physicochemical Properties:
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While specific experimental data for the melting point and solubility of 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid are not readily available in the public domain,

general characteristics of quinoline-4-carboxylic acids suggest it is likely a solid at room

temperature with limited solubility in water and better solubility in organic solvents.

Spectroscopic Data:

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry

for the parent compound are not widely published. However, an FTIR spectrum is available for

its trimethylsilyl (TMS) derivative, which can provide some structural insights.[1] For

researchers synthesizing this compound, standard spectroscopic techniques are essential for

structural confirmation.

Synthesis of 6-Bromo-2-cyclopropylquinoline-4-
carboxylic acid
The synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid can be approached

through established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner

reaction.

Doebner Reaction
The Doebner reaction is a three-component condensation reaction involving an aniline, an

aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3] For the synthesis of the

target molecule, the reactants would be 4-bromoaniline, cyclopropanecarboxaldehyde, and

pyruvic acid.

Reaction Scheme:

Experimental Protocol (General Procedure):

A generalized protocol for a Doebner reaction is as follows. Specific conditions may require

optimization for this particular set of reactants.

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-bromoaniline

and cyclopropanecarboxaldehyde in a suitable solvent, such as ethanol or acetic acid.
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Addition of Pyruvic Acid: To the stirred mixture, add a slight excess (e.g., 1.2 equivalents) of

pyruvic acid.

Reaction Conditions: The reaction is typically heated to reflux for several hours. The

progress of the reaction should be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is

precipitated by pouring it into water or adjusting the pH. The crude product is then collected

by filtration and purified by recrystallization from an appropriate solvent system.

Logical Workflow for Doebner Synthesis:
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Caption: Workflow for the synthesis of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid
via the Doebner reaction.
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Potential Biological Activities and Experimental
Evaluation
Quinoline derivatives are known to exhibit a wide range of biological activities, including

anticancer and antimicrobial properties.[4][5][6][7] While specific biological data for 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid is not available, this section outlines the potential

areas of investigation and the experimental protocols to assess them.

Anticancer Activity
Many 2-substituted quinoline derivatives have demonstrated significant anticancer activity

against various cancer cell lines.[5][8][9] The cytotoxic potential of 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid can be evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid for a specified period (e.g., 24, 48, or 72 hours).

Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the half-maximal inhibitory concentration (IC₅₀) value.
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Workflow for MTT Assay:

Cell Seeding Compound Treatment MTT Addition Incubation Solubilization Absorbance Measurement IC50 DeterminationData Analysis
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Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT

assay.

Antimicrobial Activity
Bromo-substituted quinolines have been reported to possess antibacterial activity.[4][10] The

antimicrobial efficacy of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid can be

determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial

strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent.

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland

standard).

Serial Dilution: Prepare serial two-fold dilutions of 6-Bromo-2-cyclopropylquinoline-4-
carboxylic acid in a 96-well microtiter plate containing a suitable broth medium.

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive

(bacteria, no compound) and negative (broth only) controls.

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Workflow for MIC Determination:
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth

microdilution method.

Data Summary
Currently, there is a lack of publicly available quantitative data for 6-Bromo-2-
cyclopropylquinoline-4-carboxylic acid. The following tables are provided as templates for

researchers to populate with their experimental findings.

Table 1: Physicochemical and Spectroscopic Data

Property Value

Melting Point (°C)

¹H NMR (Solvent, ppm)

δ (ppm) Multiplicity

¹³C NMR (Solvent, ppm)

δ (ppm) Assignment

Mass Spec. (m/z)

FTIR (cm⁻¹)

Table 2: Biological Activity Data
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Assay Cell Line / Strain IC₅₀ / MIC (µM or µg/mL)

Anticancer

Cell Line A

Cell Line B

Antimicrobial

Bacterial Strain X

Bacterial Strain Y

Conclusion
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid represents a promising scaffold for the

development of novel therapeutic agents, given the known biological activities of related

quinoline derivatives. This guide provides a foundational framework for its synthesis and

biological evaluation. Further research is warranted to fully characterize its physicochemical

properties and to explore its potential as an anticancer or antimicrobial agent. The detailed

experimental protocols and data presentation templates provided herein are intended to

facilitate these future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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